molecular formula C16H9ClO3 B5744105 2-(3-chloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione CAS No. 6185-65-5

2-(3-chloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B5744105
CAS No.: 6185-65-5
M. Wt: 284.69 g/mol
InChI Key: COHDXJFAVOSOEV-UHFFFAOYSA-N
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Description

2-(3-chloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione is an organic compound characterized by the presence of a chloro-substituted hydroxybenzylidene group attached to an indene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 3-chloro-4-hydroxybenzaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the indene-dione core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of 2-(3-chloro-4-oxobenzylidene)-1H-indene-1,3(2H)-dione.

    Reduction: Formation of 2-(3-chloro-4-hydroxybenzylidene)-1H-indene-1,3-diol.

    Substitution: Formation of 2-(3-substituted-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione derivatives.

Scientific Research Applications

2-(3-chloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione
  • 2-(3-bromo-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
  • 2-(3-chloro-4-hydroxyphenyl)-1H-indene-1,3(2H)-dione

Uniqueness

2-(3-chloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione is unique due to the presence of both chloro and hydroxy substituents on the benzylidene group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-chloro-4-hydroxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClO3/c17-13-8-9(5-6-14(13)18)7-12-15(19)10-3-1-2-4-11(10)16(12)20/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHDXJFAVOSOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977419
Record name 2-[(3-Chloro-4-hydroxyphenyl)methylidene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6185-65-5
Record name 2-[(3-Chloro-4-hydroxyphenyl)methylidene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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